molecular formula C5H3BrN2O B13136769 2-(2-Bromooxazol-5-yl)acetonitrile

2-(2-Bromooxazol-5-yl)acetonitrile

Cat. No.: B13136769
M. Wt: 186.99 g/mol
InChI Key: XXCCTFBQBQLNKU-UHFFFAOYSA-N
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Description

2-(2-Bromooxazol-5-yl)acetonitrile is an organic compound with the molecular formula C5H3BrN2O. It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 2-position and a nitrile group at the acetonitrile moiety makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromooxazol-5-yl)acetonitrile typically involves the bromination of oxazole derivatives followed by the introduction of the nitrile group. One common method includes the bromination of 2-oxazoleacetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromooxazol-5-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Cyclization Reactions: Cyclization can be induced using strong bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).

Major Products Formed

    Substitution Reactions: Products include various substituted oxazole derivatives.

    Oxidation and Reduction Reactions: Products include amines, carboxylic acids, and other functionalized derivatives.

    Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(2-Bromooxazol-5-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromooxazol-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and nitrile group can participate in covalent bonding or non-covalent interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromothiazol-5-yl)acetonitrile: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    2-(2-Bromoimidazol-5-yl)acetonitrile: Contains an imidazole ring instead of an oxazole ring.

    2-(2-Bromopyridin-5-yl)acetonitrile: Contains a pyridine ring instead of an oxazole ring.

Uniqueness

2-(2-Bromooxazol-5-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromooxazol-5-yl)acetonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions using brominated precursors. For example, acetonitrile is frequently employed as a solvent due to its polar aprotic nature, which stabilizes intermediates. Reactions with carbonate bases (e.g., Cs₂CO₃ or Na₂CO₃) under reflux conditions (60–80°C) have shown efficacy in analogous bromo-heterocyclic syntheses. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Yield optimization may require controlled temperature gradients and inert atmospheres (N₂/Ar) to suppress side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring substitution pattern and bromine positioning. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the acetonitrile CH₂ group resonates near δ 3.8–4.2 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₅H₃BrN₂O) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy : Stretching frequencies for C≡N (~2250 cm⁻¹) and C-Br (~650 cm⁻¹) confirm functional groups.
    Structural databases (e.g., SciFinder, Reaxys) and computational tools (e.g., DFT) aid in comparative analysis .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators or OV/AG/P99 cartridges in poorly ventilated areas .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Store in amber glass vials at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., bromine for Suzuki couplings). Solvent effects (acetonitrile vs. DMF) and transition-state barriers can be simulated using Gaussian or ORCA software. Molecular docking studies may further explore interactions with biological targets (e.g., enzyme active sites) .

Q. How should researchers address discrepancies in reported reaction yields for bromo-oxazole derivatives?

  • Methodological Answer :

  • Variable Control : Standardize solvent purity (HPLC-grade acetonitrile), base stoichiometry, and reaction time.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated products).
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to pinpoint optimal termination points .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in cyclization steps.
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C over 2 hours) reduces thermal decomposition.
  • Workup Optimization : Liquid-liquid extraction (dichloromethane/water) removes polar byproducts, followed by centrifugal partition chromatography for challenging separations .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Solvent Recovery : Implement distillation systems to recycle acetonitrile, reducing costs and waste.
  • Process Analytical Technology (PAT) : Use inline NMR or Raman spectroscopy for real-time monitoring.
  • Thermal Safety : Conduct DSC/TGA analyses to assess exothermic risks during scale-up .

Properties

Molecular Formula

C5H3BrN2O

Molecular Weight

186.99 g/mol

IUPAC Name

2-(2-bromo-1,3-oxazol-5-yl)acetonitrile

InChI

InChI=1S/C5H3BrN2O/c6-5-8-3-4(9-5)1-2-7/h3H,1H2

InChI Key

XXCCTFBQBQLNKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Br)CC#N

Origin of Product

United States

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